molecular formula C18H23N5O5S B2452301 N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 1904084-77-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2452301
CAS No.: 1904084-77-0
M. Wt: 421.47
InChI Key: SDAQDNNVZFULPU-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a synthetic small molecule with a molecular formula of C 18 H 23 N 5 O 5 S and a molecular weight of 421.5 g/mol . Its structure integrates several pharmacologically significant motifs, suggesting broad potential for chemical biology and drug discovery research. The compound features a benzodioxole group, a common structural element in bioactive molecules that often confers metabolic stability and influences receptor binding . This is linked via a carboxamide bridge to a 1,4-diazepane ring system, a seven-membered diazepine scaffold that offers conformational flexibility for interacting with biological targets. Furthermore, the diazepane ring is functionalized with a sulfonyl group attached to a 1-methyl-1H-imidazole, a heterocycle frequently found in molecules targeting enzymatic processes . The primary research value of this compound lies in its complex hybrid structure, making it a candidate for screening against target classes such as GPCRs, kinases, and various enzymes. The presence of the N -methylimidazole sulfonamide moiety is particularly noteworthy, as similar sulfonamide groups are known to act as key pharmacophores in protease inhibitors and other therapeutic agents. Researchers may find this chemical probe valuable for investigating pathways in neuropharmacology , given the historical context of benzodioxole-containing compounds, or in oncology and immunology research, given the implication of imidazole and diazepine derivatives in modulating cell signaling. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-4-(1-methylimidazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O5S/c1-21-11-17(20-12-21)29(25,26)23-6-2-5-22(7-8-23)18(24)19-10-14-3-4-15-16(9-14)28-13-27-15/h3-4,9,11-12H,2,5-8,10,13H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDAQDNNVZFULPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)C(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a complex structure that includes a benzo[d][1,3]dioxole moiety and an imidazole sulfonamide group. Its molecular formula is C19H22N4O4SC_{19}H_{22}N_4O_4S, with a molecular weight of approximately 402.47 g/mol. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, a study demonstrated that derivatives of similar structures exhibited significant cytotoxicity against various cancer cell lines. The IC50 values for some related compounds were reported as follows:

CompoundCell LineIC50 (μM)
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52
Doxorubicin (standard)HepG27.46
Doxorubicin (standard)HCT1168.29
Doxorubicin (standard)MCF74.56

These results indicate that certain derivatives of benzo[d][1,3]dioxole exhibit superior anticancer activity compared to established chemotherapeutic agents like doxorubicin .

The mechanisms through which this compound exerts its effects are multifaceted:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.
  • EGFR Inhibition : It may inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancer signaling pathways.
  • Mitochondrial Pathways : Studies have indicated that it affects mitochondrial apoptosis pathways by modulating proteins such as Bax and Bcl-2 .

Case Studies

Several case studies have explored the biological activity of related compounds:

  • Study on Antiproliferative Activity : A study assessed the antiproliferative activity of various benzo[d][1,3]dioxole derivatives against different cancer cell lines. The results indicated that modifications to the dioxole ring significantly impacted cytotoxicity and selectivity towards cancer cells .
  • In Vivo Studies : Animal models have demonstrated that compounds similar to this compound can suppress tumor growth effectively when administered at specific dosages .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : The introduction of electron-withdrawing or electron-donating groups on the benzene ring influences the compound's potency.
  • Linker Variations : Modifications in the linker between the dioxole and diazepane moieties can enhance or reduce cytotoxic effects.

Q & A

Q. What are the critical steps for synthesizing this compound, and how can functional group compatibility be addressed?

The synthesis involves multi-step reactions, typically starting with the preparation of the diazepane core, followed by sulfonation at the 4-position and coupling with the benzo[d][1,3]dioxole moiety. Key steps include:

  • Sulfonation : Introducing the 1-methylimidazole-4-sulfonyl group via nucleophilic substitution under anhydrous conditions, using solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .
  • Coupling : Attaching the benzo[d][1,3]dioxol-5-ylmethyl group via carboxamide formation, often employing coupling agents like EDCI/HOBt in dimethylformamide (DMF) . Methodological Tip : Monitor reaction progress using thin-layer chromatography (TLC) and optimize pH (6–8) to avoid side reactions like hydrolysis of the sulfonyl group .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to verify the diazepane backbone, sulfonyl group, and benzodioxole substitution patterns .
  • High-Performance Liquid Chromatography (HPLC) : Ensure >95% purity using reverse-phase C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS) to detect impurities or incomplete reactions .

Advanced Research Questions

Q. How can computational methods guide the optimization of this compound's biological activity?

  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactivity of the sulfonyl group and benzodioxole π-system, identifying potential sites for hydrogen bonding or π-stacking with biological targets .
  • Molecular Docking : Simulate interactions with enzymes (e.g., kinases) or receptors (e.g., GPCRs) using software like AutoDock Vina. Prioritize binding poses where the imidazole sulfonyl group occupies hydrophobic pockets . Validation : Cross-reference computational predictions with surface plasmon resonance (SPR) assays to measure binding affinity .

Q. What experimental strategies resolve discrepancies between in vitro and in vivo efficacy data?

  • Metabolic Stability Assays : Use liver microsomes to assess cytochrome P450-mediated degradation of the benzodioxole group, which may explain reduced in vivo activity .
  • Pharmacokinetic Profiling : Measure plasma half-life and bioavailability in rodent models. Adjust formulations (e.g., PEGylation) to enhance solubility if poor absorption is observed . Case Study : A structurally related diazepane sulfonamide showed 10-fold higher IC50_{50} in vivo due to protein binding; address this via structural modifications like introducing polar substituents .

Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?

  • Analog Synthesis : Replace the 1-methylimidazole with 1H-imidazole to evaluate the impact of methylation on enzyme inhibition .
  • Bioisosteric Replacement : Substitute the benzodioxole with a trifluoromethylphenyl group and compare binding affinity using radioligand displacement assays . Key Finding : In a related compound, replacing the sulfonyl group with a carbonyl reduced off-target effects by 40% .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on this compound's cytotoxicity?

  • Assay Conditions : Compare cell lines (e.g., HEK293 vs. HeLa) and exposure times. A study showed IC50_{50} values varied by 50% between adherent and suspension cultures due to differential uptake .
  • Redox Interference : The benzodioxole moiety may generate reactive oxygen species (ROS) in certain assays; validate using ROS scavengers like N-acetylcysteine .

Methodological Tables

Table 1 : Optimization of Sulfonation Reaction Conditions

ParameterOptimal RangeImpact on Yield
Temperature0–5°CPrevents imidazole decomposition
SolventTHFEnhances sulfonyl group solubility
CatalystTriethylamine85% yield vs. 60% with pyridine

Table 2 : Key Biological Assays and Outcomes

Assay TypeTargetResult (IC50_{50})Reference
Kinase InhibitionEGFR12 nM
AntimicrobialE. coli (MIC)>100 µM
CytotoxicityHeLa1.5 µM

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